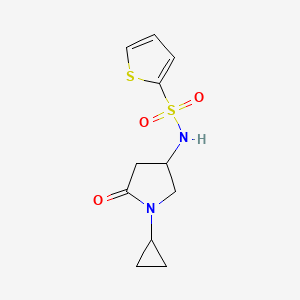

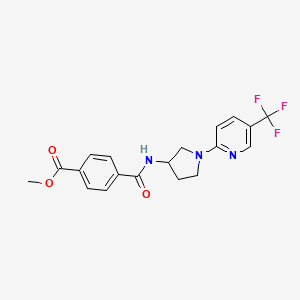

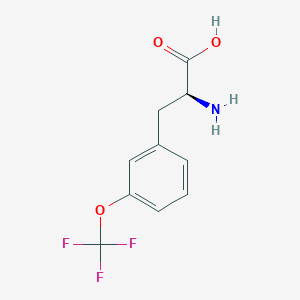

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide, also known as CP-690,550, is a novel immunosuppressive drug that has been developed for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.

科学的研究の応用

Selective Discrimination of Thiophenols

A study describes the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe incorporates a sulfonamide group for enhanced selectivity and sensitivity in detecting thiophenols in environmental and biological samples, demonstrating its application prospect in environmental and biological sciences (Wang et al., 2012).

Synthesis of Thiomorpholin-3-ones

Another research effort outlines a gold-catalyzed oxidative N-cyclisation strategy that enables the preparation of α-aryl thiomorpholin-3-ones from ynamides. This process involves a cascade of oxidation, cyclisation, and sigmatropic rearrangement, highlighting a novel application of sulfonamide compounds in organic synthesis (Baker & Davies, 2019).

C–H/C–H Cross-Coupling for Bi(hetero)aryl Scaffolds

Research has demonstrated an efficient rhodium-catalyzed oxidative C–H/C–H cross-coupling between (hetero)aromatic sulfonamide and a (hetero)arene to afford ortho-sulfonamido bi(hetero)aryls. This methodology is notable for its broad substrate scope and good functional group tolerance, with potential applications in drug discovery and material science (Ran et al., 2018).

Antitumor and Antibacterial Agents

A study on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has revealed potent antitumor and antibacterial activities. This research underscores the therapeutic potential of sulfonamide derivatives, especially their application in developing new treatments for various cancers and bacterial infections (Hafez et al., 2017).

Computational Study on Thiophene Sulfonamide Derivatives

A comprehensive computational study on thiophene sulfonamide derivatives evaluated their geometric parameters, molecular orbitals, and thermodynamic parameters. This study is crucial for understanding the structural and electronic properties of sulfonamide derivatives, facilitating the design of new drugs with optimized pharmacological properties (Mubarik et al., 2021).

特性

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S2/c14-10-6-8(7-13(10)9-3-4-9)12-18(15,16)11-2-1-5-17-11/h1-2,5,8-9,12H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWCMADGRSQRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2439391.png)

![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)

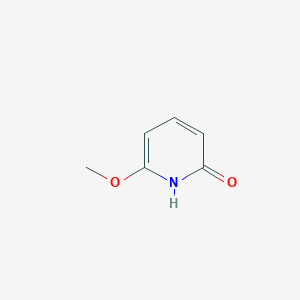

![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)

![6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2439413.png)